DMA-CPPTL vs. Vehicle Control: Prolonged Survival in an Orthotopic AML Xenograft Model
In a direct head-to-head comparison within a primary human AML xenograft model, treatment with DMA-CPPTL resulted in a statistically significant extension of median survival compared to the vehicle control group. The study demonstrates the in vivo efficacy of the prodrug in a clinically relevant model of AML [1].
| Evidence Dimension | Median Survival Time |
|---|---|
| Target Compound Data | 54 days |
| Comparator Or Baseline | Vehicle Control: 39 days |
| Quantified Difference | Extension of 15 days (38% increase in median survival) |
| Conditions | NOD/SCID mice engrafted with primary human AML MNCs, treated with 100 mg/kg DMA-CPPTL i.g. every 48h vs. vehicle. |
Why This Matters
This survival advantage is a direct, quantifiable metric of therapeutic benefit, establishing a clear rationale for selecting DMA-CPPTL over an inactive control or an unoptimized parent compound in AML research.
- [1] Li, X., et al. Antineoplastic effects of CPPTL via the ROS/JNK pathway in acute myeloid leukemia. Oncotarget. 2017, 8(24), 38978-38989. View Source
